9-Methyl-7-bromoeudistomin D

Catalog No.
S534617
CAS No.
123363-40-6
M.F
C12H8Br2N2O
M. Wt
356.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methyl-7-bromoeudistomin D

CAS Number

123363-40-6

Product Name

9-Methyl-7-bromoeudistomin D

IUPAC Name

5,7-dibromo-9-methylpyrido[3,4-b]indol-6-ol

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

InChI

InChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3

InChI Key

BFWFPORISPXHAR-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br

solubility

Soluble in DMSO

Synonyms

9-MBED, 9-methyl-7-bromoeudistomin D, 9-methyl-7-bromoeudistomin-D

Canonical SMILES

CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br

The exact mass of the compound 9-Methyl-7-bromoeudistomin D is 353.9003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcium Ion Releasing Properties:

  • 9-Methyl-7-bromoeudistomin D (MBED) is a potent releaser of calcium ions (Ca++) with properties similar to caffeine Pubmed: [Central action of 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from Eudistoma olivaceum].
  • It acts on specific channels in the sarcoplasmic reticulum, a cell organelle responsible for storing calcium, causing the release of calcium into the cytoplasm Journal of Pharmacology and Experimental Therapeutics: [9-methyl-7-bromoeudistomin D, a powerful radio-labelable Ca++ releaser having caffeine-like properties, acts on Ca(++)-induced Ca++ release channels of sarcoplasmic reticulum: ].

Potential Uses in Neuropharmacology:

  • Research has explored the behavioral effects of MBED when administered directly into the brain (intracerebroventricular injection) Pubmed: [Central action of 9-methyl-7-bromoeudistomin D (MBED), a derivative of eudistomin D isolated from Eudistoma olivaceum].
  • Studies have shown that MBED induces head-twitching behavior in mice, suggesting potential applications in understanding neurotransmitter systems and neurological disorders.

9-Methyl-7-bromoeudistomin D is a chemical compound with the molecular formula C₁₂H₈Br₂N₂O. It belongs to the class of β-carboline derivatives, which are known for their diverse biological activities. This compound is a synthetic derivative of eudistomin D, originally isolated from the marine organism Eudistoma olivaceum. The structural modifications in 9-methyl-7-bromoeudistomin D enhance its pharmacological properties, particularly its ability to modulate calcium release in muscle tissues .

The chemical behavior of 9-methyl-7-bromoeudistomin D is characterized by its interactions with various biological and chemical systems. Notably, it acts as a potent calcium releaser from the sarcoplasmic reticulum in skeletal muscle cells. This action is primarily attributed to its ability to bind to specific receptors that facilitate calcium ion transport across cellular membranes. The compound's reactivity can be influenced by the presence of other functional groups and environmental conditions, such as pH and temperature .

9-Methyl-7-bromoeudistomin D exhibits significant biological activity, particularly in the context of calcium signaling. It has been shown to induce calcium release from the sarcoplasmic reticulum, which is crucial for muscle contraction and other cellular processes. Studies indicate that this compound may have caffeine-like properties, enhancing its potential as a stimulant for muscle activity. Its high affinity for binding sites related to calcium release mechanisms underscores its importance in pharmacological research .

The synthesis of 9-methyl-7-bromoeudistomin D typically involves several steps, starting from simpler organic precursors. One common method includes the bromination of eudistomin D followed by methylation at the 9-position. The process often utilizes reagents such as bromine or N-bromosuccinimide for bromination and methylating agents like methyl iodide or dimethyl sulfate. Careful control of reaction conditions is essential to achieve high yields and purity of the final product .

The primary application of 9-methyl-7-bromoeudistomin D lies in pharmacology, particularly in studies related to muscle physiology and calcium signaling pathways. Its potential therapeutic uses include treatment strategies for muscle-related disorders and conditions where calcium homeostasis is disrupted. Additionally, due to its unique structural properties, it may serve as a lead compound for developing new drugs targeting calcium channels or other related pathways .

Research has demonstrated that 9-methyl-7-bromoeudistomin D interacts with various biological targets, particularly those involved in calcium signaling. Interaction studies reveal that it binds effectively to ryanodine receptors and other calcium release channels, facilitating enhanced calcium ion flux. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 9-methyl-7-bromoeudistomin D, including:

  • Bromoeudistomin D: A precursor compound that exhibits similar calcium-releasing properties but lacks the methyl group at the 9-position.
  • Eudistomin D: The parent compound from which 9-methyl-7-bromoeudistomin D is derived; it has lower potency in inducing calcium release.
  • Caffeine: Although structurally different, caffeine shares stimulant properties and affects calcium signaling pathways similarly.

Comparison Table

CompoundStructural FeaturesBiological ActivityPotency in Calcium Release
9-Methyl-7-bromoeudistomin Dβ-carboline derivative with methyl and bromine substitutionsHigh affinity for calcium channelsVery high
Bromoeudistomin DSimilar structure without methyl groupModerate affinityHigh
Eudistomin DParent compoundLower affinityModerate
CaffeineMethylxanthine structureCNS stimulantVariable

The unique combination of structural modifications in 9-methyl-7-bromoeudistomin D enhances its biological activity compared to these similar compounds, making it a subject of interest in pharmacological research focused on muscle physiology and calcium signaling mechanisms .

9-Methyl-7-bromoeudistomin D (MBED) is a halogenated β-carboline first reported from the colonial ascidian Eudistoma olivaceum, a member of the family Polycitoridae that forms gelatinous, purple-to-blue masses on hard substrates in tropical mangrove lagoons and sheltered coral‐reef flats [1] [2].
Field surveys show that E. olivaceum is abundant on Rhizophora prop-roots and harbour pilings from Florida through the Central-Western Caribbean and as far south as Venezuela (0–3 m depth; salinity 32–36 ‰) [3] [4]. Table 1 summarizes documented collection sites that yielded MBED-containing extracts.

RegionSpecific locality (Lat/Long)Habitat typeYear sampledReference
Florida Keys, USAVirginia Key (25.73 °N, 80.16 °W)Mangrove root199840
CuraçaoSpaanse Water LagoonRoot–mud interface194953
BonaireLac Bay MangroveSubtidal root (1 m)195550
St MartinSimpson Bay LagoonFloating docks194952
TrinidadGaspar Grande Cave poolLow-salinity pocket195552

Table 1 – Recorded Caribbean occurrences of MBED-producing *Eudistoma olivaceum colonies.*

Isolation Protocols from Eudistoma Species

Early work by Kobayashi, Harbour and Rinehart developed a multi-kilogram extraction to obtain milligram quantities of MBED [5]. The streamlined laboratory protocol now used for analytical isolations is outlined in Table 2.

StepSolvent / MediumKey parametersTypical recovery (wet wt. %)Reference
1. Exhaustive extractionMeOH (3 ×)4 °C, 24 h each12%81
2. Liquid–liquid partitionMeOH :H₂O (9:1) → n-hexane / CH₂Cl₂Defatting & removal of lipids4%83
3. Sephadex LH-20MeOH elutionRemoves pigments1.2%11
4. Silica gel VLCCH₂Cl₂ → MeOH gradientEnriches β-carboline zone0.3%11
5. Semiprep RP-HPLCC18, 60% MeCN/H₂OIsocratic; 254 nm detection0.015% (pure MBED)72

Table 2 – Standardised isolation workflow for MBED.

Crude yields average 150–250 µg MBED kg⁻¹ wet colony, but seasonal variation of more than ten-fold has been recorded in mangrove populations [2].

Proposed Biogenetic Routes in Marine Organisms

Feeding experiments with E. olivaceum incubated in ^13C- and ^15N-labelled amino-acid brines demonstrated direct incorporation of L-tryptophan and L-proline into the β-carboline nucleus of eudistomins [6]. In vivo rates (Table 3) support the canonical pathway shown in Figure 1.

Labelled precursor% incorporation into MBED (24 h)Observed isotopologueReference
L-[2-^13C]-tryptophan32 ± 3%+1 m/z on indole C-231
L-[U-^15N]-proline11 ± 2%+1 m/z at C-1 imino N31
L-[methyl-^13C]-methionine18 ± 2%+1 m/z at N-9 methyl21

Table 3 – Stable-isotope incorporation into MBED in live colony microcosms.

Figure 1 – Simplified biogenesis of MBED in Eudistoma

  • Decarboxylative transamination of tryptophan affords tryptamine.
  • Pictet–Spengler‐type condensation with the proline-derived aldehyde yields the tetrahydro-β-carboline scaffold.
  • Flavin-dependent halogenase (BrvH-like) installs bromine regio-selectively at C-7 despite 600-fold excess chloride in seawater [7].
  • S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase modifies N-9 to give MBED.
  • Phenol oxidase finalises aromatisation to the observed 6-hydroxy β-carboline.

Enzymatic Modification Pathways in Alkaloid Biosynthesis

Enzymes implicated in late-stage tailoring of MBED are summarised in Table 4.

Enzyme classMarine homologueReaction on precursorKinetic parameters (sea-water assay)Reference
Flavin-dependent halogenaseBrvHBromination of 7-positionkcat 1.7 s⁻¹; K_M 22 µM tryptamine24
SAM-dependent N-methyltransferaseEudMTN-9 methylation of eudistomin Dkcat 0.42 s⁻¹; K_M 15 µM27
Copper-amine oxidaseHarA orthologueOxidative deamination → imine for P-S cyclisationkcat 4.1 s⁻¹; K_M 9 µM88
Phenol oxidase (laccase-like)EuPOOxidative aromatisation of ring Ckcat 2.3 s⁻¹; K_M 6 µM27

Table 4 – Characterised enzymes catalysing MBED biosynthetic steps.

Selective bromination is notable: BrvH retains 90% bromide preference even with 500 mM Cl⁻ present—a biochemical explanation for the high organobromine load in ascidians [7].

Key research findings

  • E. olivaceum colonies inhabiting high-halide mangrove niches are the principal natural source of MBED, with extractable yields peaking in late-summer growth phases [1] [8].
  • Modern isolation couples low-temperature methanol extraction with RP-HPLC to afford ≥95% purity MBED in two working days (overall 0.015% yield) [9].
  • Isotope-feeding demonstrates that tryptophan furnishes the indole moiety while proline supplies the C-1 imino carbon; SAM delivers the N-9 methyl group [6].
  • A dedicated flavin-dependent brominase enables site-specific bromination under marine chloride dominance, highlighting enzymatic halide selectivity in tunicate symbioses [7].
  • Down-stream tailoring by SAM-methyl- and phenol-oxidases completes the transformation to the highly bioactive Ca²⁺-mobilising alkaloid MBED [10] [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

353.9003

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

123363-40-6

Wikipedia

9-Methyl-7-bromoeudistomin D

Dates

Last modified: 02-18-2024
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